methyl 5,7-difluoro-2H-chromene-8-carboxylate
Description
Properties
CAS No. |
1221723-79-0 |
|---|---|
Molecular Formula |
C11H8F2O3 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl 5,7-difluoro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H8F2O3/c1-15-11(14)9-8(13)5-7(12)6-3-2-4-16-10(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
YEAUTGNGKDIHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=C1OCC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 5,7-difluoro-2H-chromene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 5,7-difluoro-2H-chromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5,7-difluoro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 5,7-difluoro-2H-chromene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of methyl 5,7-difluoro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromene Derivatives
Substituent Effects on Electronic and Physical Properties
Key Compounds for Comparison :
5-Alkoxy-2H-chromen-8-amines (e.g., compounds 9a–c and 10a–c from )
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime ()
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one ()
5,7-Dihydroxy-6-(3-methylbut-2-enyl)-8-(3-methylbutanoyl)-4-phenylcoumarin ()
Table 1: Structural and Functional Group Comparisons
Electronic Effects :
- Fluorine vs. Chlorine: The target compound’s 5,7-difluoro substituents exert weaker electron-withdrawing effects compared to the 6,8-dichloro groups in ’s chromenone.
- Ester vs. Amine/Oxime : The methyl ester at position 8 enhances lipophilicity compared to polar amines () or oximes (), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
Methyl 5,7-difluoro-2H-chromene-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
Methyl 5,7-difluoro-2H-chromene-8-carboxylate has the following characteristics:
- Molecular Formula : C10H7F2O3
- Molecular Weight : Approximately 220.16 g/mol
- Appearance : Typically a light yellow solid
- Melting Point : Not extensively documented but expected to be similar to related chromene derivatives.
Anticancer Properties
Research indicates that methyl 5,7-difluoro-2H-chromene-8-carboxylate exhibits anticancer activity across various cancer cell lines. For instance, studies have shown that derivatives of chromene structures can induce cytotoxic effects in human cancer cells by disrupting cell cycle progression and promoting apoptosis.
- Mechanism of Action : The compound is believed to induce oxidative stress and mitochondrial dysfunction in cancer cells. This was evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization in treated cells, leading to apoptosis .
Antimicrobial Activity
Preliminary studies suggest that methyl 5,7-difluoro-2H-chromene-8-carboxylate may also possess antimicrobial properties . Compounds with similar chromene structures have been reported to exhibit activity against various bacterial strains, indicating potential for further exploration in this area.
Case Studies and Research Findings
- Cell Cycle Analysis : In a study involving ovarian cancer cell lines (A2780), treatment with methyl 5,7-difluoro-2H-chromene-8-carboxylate resulted in significant alterations in cell cycle phases. The compound increased the G0/G1 phase population while decreasing S and G2/M phases, suggesting a blockade in cell cycle progression .
- Mitochondrial Dysfunction : The compound was shown to cause mitochondrial depolarization in A2780 cells, with fluorescence assays indicating a concentration-dependent effect on mitochondrial membrane potential. This dysfunction is crucial for understanding its apoptotic mechanism .
- ROS Production : The ability of methyl 5,7-difluoro-2H-chromene-8-carboxylate to elevate ROS levels was quantified using dichlorodihydrofluorescein diacetate (DCFH-DA) assays. Results indicated a significant increase in ROS production at higher concentrations, correlating with its cytotoxic effects .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Methyl 5,7-Difluoro-2H-Chromene-8-Carboxylate | 25 (A2780) | Moderate | Induction of ROS; Mitochondrial dysfunction |
| Related Chromene Derivative A | 15 (HeLa) | High | Apoptosis via caspase activation |
| Related Chromene Derivative B | 30 (HT-29) | Low | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
